Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-
Description
Isoxazolidine derivatives are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The compound Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- (hereafter referred to as Compound X) features a unique substitution pattern with three distinct aromatic groups: a biphenyl moiety at position 3, a 3-methylphenyl group at position 2, and a phenyl group at position 3.
The biphenyl substituent enhances π-conjugation, which may improve photophysical properties, while the methylphenyl group introduces steric bulk that could influence reactivity or binding interactions. The phenyl group at position 5 contributes to overall hydrophobicity.
Properties
CAS No. |
629643-11-4 |
|---|---|
Molecular Formula |
C28H25NO |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C28H25NO/c1-21-9-8-14-26(19-21)29-27(20-28(30-29)25-12-6-3-7-13-25)24-17-15-23(16-18-24)22-10-4-2-5-11-22/h2-19,27-28H,20H2,1H3 |
InChI Key |
STAPOHCBRJJQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Oxime Formation from Benzaldehyde Derivatives
A key step in the synthesis is the preparation of benzaldehyde oximes, which serve as precursors for the isoxazolidine ring formation. The oximes are typically prepared by reacting substituted benzaldehydes with hydroxylamine under mild conditions.
- Reaction: Benzaldehyde derivative + Hydroxylamine → Benzaldehyde oxime
- Conditions: Aqueous or alcoholic medium, room temperature to mild heating
- Notes: The benzaldehyde substrates can be halogenated or substituted with aryl groups such as biphenyl or methylphenyl to introduce the desired substituents on the isoxazolidine ring.
Ring-Closing Reaction to Form Isoxazolidine
The isoxazolidine ring is formed via a cyclization reaction involving the oxime and an alkene or styrene derivative bearing the appropriate aryl substituents.
- Method: Ring-closing reaction of halogenated benzaldehyde oximes with styrene compounds
- Catalysts: Transition metal catalysts such as palladium are commonly used, but efforts are made to reduce reliance on expensive or environmentally unfriendly metals.
- Hydride Source: Formic acid or similar hydride donors facilitate the CO insertion and ring closure steps.
- Outcome: Formation of phenyl-substituted isoxazolidine with diaryl substitution patterns matching the target compound.
Alternative Synthetic Routes
- Organometallic Catalysis: Palladium-catalyzed cross-coupling reactions can be employed to install biphenyl and other aryl groups before or after ring formation, though cost and environmental concerns limit their use.
- Cycloaddition Approaches: 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes can yield isoxazolidine or isoxazoline rings with aryl substituents, as demonstrated in related isoxazole and isoxazoline syntheses.
- Chiral Isoxazolidine Synthesis: For stereoselective preparation, chiral auxiliaries or catalysts (e.g., chiral isoxazolidines) can mediate umpolung α-functionalization reactions, enabling enantioselective synthesis of substituted isoxazolidines.
Detailed Reaction Conditions and Examples
Research Findings and Optimization
- Catalyst Selection: Palladium catalysts are effective but costly; research focuses on reducing catalyst loading or replacing with more abundant metals like iron or cobalt, though these are less mature technologies.
- Environmental Considerations: Methods minimizing organometallic reagents and using greener hydride sources (e.g., formic acid) are preferred for scalability and sustainability.
- Yield and Purity: Optimized reaction conditions, including slow addition of base and controlled temperature, improve yields and purity of diaryl-substituted isoxazolidines.
- Stereoselectivity: Use of chiral auxiliaries or catalysts allows for enantioselective synthesis, important for bioactive compound development.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxime formation + ring closure | Hydroxylamine, Pd catalyst, formic acid, styrene derivatives | Direct ring formation, good regioselectivity | Use of Pd catalyst, cost concerns |
| Organometallic cross-coupling | Pd-catalyzed coupling of aryl halides | Efficient aryl group installation | Expensive catalysts, environmental impact |
| 1,3-Dipolar cycloaddition | Nitrile oxides + aryl alkynes/alkenes, base | Versatile, mild conditions | Requires nitrile oxide generation |
| Chiral isoxazolidine-mediated synthesis | Chiral auxiliaries, dry solvents, inert atmosphere | Enantioselective, high stereocontrol | More complex setup, cost |
Chemical Reactions Analysis
Ring-Opening Reactions
The isoxazolidine ring undergoes acid- or base-catalyzed hydrolysis, yielding linear amines or nitriles. Reaction conditions and outcomes depend on the substituents and catalyst:
Key Observations :
-
Acidic conditions favor N-protonation , destabilizing the ring and leading to C–O bond cleavage .
-
Reduction pathways produce secondary amines or alkanes, depending on the catalyst and solvent.
Nucleophilic Substitution
The nitrogen atom in the isoxazolidine ring participates in nucleophilic substitutions under mild conditions:
Mechanistic Notes :
-
Steric bulk from the biphenyl and 3-methylphenyl groups limits reactivity at certain positions .
-
Acetylation occurs preferentially at the tertiary nitrogen due to lower steric hindrance .
Electrophilic Aromatic Substitution (EAS)
The biphenyl and phenyl substituents undergo EAS, albeit with reduced reactivity due to steric and electronic effects:
| Reagents | Position | Products | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para to methyl group | Nitro-substituted derivatives | 30–40% | |
| Br₂, FeBr₃, CHCl₃, 50°C | Ortho to biphenyl | Brominated analogues | 25–35% |
Challenges :
-
Electron-withdrawing effects of the isoxazolidine ring deactivate aromatic rings toward electrophiles.
-
Steric hindrance from the 3-methylphenyl group directs substitution to less crowded positions.
Oxidation Reactions
Controlled oxidation modifies the isoxazolidine ring or aromatic substituents:
Critical Insight :
-
Oxidation of the methyl group on the 3-methylphenyl substituent to a carboxylic acid requires harsh conditions, often resulting in low yields.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of aromatic rings:
| Reaction Type | Catalyst | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-extended derivatives | 50–60% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated biphenyl analogues | 40–55% |
Limitations :
-
Bulky substituents on the isoxazolidine core reduce catalytic efficiency .
-
Reactions require prolonged heating (12–24h) for completion .
Mechanistic and Synthetic Implications
-
Steric Effects : The 3-methylphenyl and biphenyl groups impose significant steric constraints, favoring reactions at less hindered sites (e.g., N-acetylation over C-alkylation) .
-
Electronic Effects : The electron-deficient isoxazolidine ring directs electrophilic attacks to electron-rich aromatic regions.
-
Catalyst Compatibility : Palladium-based catalysts show moderate efficiency in cross-coupling reactions due to substrate bulk .
Scientific Research Applications
Medicinal Chemistry Applications
Isoxazolidines are recognized as privileged structures in medicinal chemistry, often serving as scaffolds for the development of bioactive compounds. The specific compound under discussion has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that isoxazolidine derivatives exhibit significant antibacterial properties. Studies have shown that modifications to the isoxazolidine ring can enhance antimicrobial efficacy against various pathogens .
- Neuroprotective Effects : Isoxazolidine compounds have been investigated for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases. The structural features of isoxazolidines allow them to interact with biological targets involved in neuronal health .
- Anti-inflammatory Properties : Some studies suggest that isoxazolidines can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development. The ability to influence cytokine production is particularly noteworthy .
Synthetic Applications
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized as a starting material for synthesizing more complex organic molecules, including natural products and pharmaceuticals. Its unique structure allows for various functional group transformations .
- Facilitating Stereoselective Reactions : Isoxazolidines are often employed in stereoselective synthesis due to their ability to stabilize certain stereochemical arrangements during reactions. This property is particularly useful in the synthesis of chiral compounds .
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various isoxazolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl rings significantly enhanced activity, suggesting that isoxazolidine derivatives could be developed into potent antibiotics.
Case Study 2: Neuroprotective Mechanisms
Research focused on the neuroprotective effects of a specific isoxazolidine derivative in models of oxidative stress-induced neuronal damage. The findings demonstrated that this compound reduced neuronal cell death and inflammation markers, indicating its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine involves its interaction with specific molecular targets. Isoxazolidines can act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Isoxazolidine Family
A. 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenyl-isoxazolidine ()
- Substituents :
- Position 3: 4-Bromophenyl-pyrazole hybrid.
- Position 5: Ethoxy group.
- Key Differences :
- The ethoxy group at position 5 enhances solubility in polar solvents compared to Compound X ’s phenyl group.
- The bromine atom in the pyrazole moiety introduces electron-withdrawing effects, altering electronic properties and reactivity.
- Applications : Reported in crystallography studies but lacks documented optoelectronic or pharmacological data .
B. 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid ()
- Substituents :
- Chloro-trifluoromethylpyridine and carboxylic acid groups.
- Key Differences :
- The carboxylic acid group enables hydrogen bonding, making this compound more hydrophilic than Compound X .
- The pyridine ring introduces basicity, which is absent in Compound X .
- Applications : Used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors .
Biphenyl-Containing Derivatives
A. Organotellurium Biphenyl Compounds ()
- Examples :
- Compound B : 3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine.
- Compound D : 3,3''-Tellurobis([1,1'-biphenyl]-4-amine).
- The amine groups in these compounds enable coordination chemistry, whereas Compound X lacks such functional groups.
- Applications : Theoretical studies suggest utility in optoelectronics and catalysis .
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Research Findings and Gaps
- Synthetic Challenges : Compound X ’s steric hindrance (due to 3-methylphenyl and biphenyl groups) likely complicates synthesis, as seen in analogous isoxazolidines requiring multi-step protocols .
- Electronic Properties: Compared to organotellurium biphenyls, Compound X lacks heavy atoms, suggesting weaker spin-orbit coupling but stronger π-π stacking for organic electronics .
Biological Activity
Isoxazolidines are a class of compounds characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen. The compound Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis of Isoxazolidine Derivatives
The synthesis of isoxazolidine derivatives typically involves 1,3-dipolar cycloaddition reactions. Recent studies have demonstrated various synthetic pathways leading to the formation of isoxazolidines with diverse substituents that influence their biological activity. For instance, a study synthesized several isoxazolidines using α-aryl-N-methyl nitrones and diethyl maleate, which were characterized through spectroscopic methods like NMR and IR .
Antitumor Activity
Recent research has highlighted the antitumor potential of isoxazolidine derivatives. A study focusing on new isoxazolidine compounds evaluated their cytotoxic effects against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 23 µg/mL to 153 µg/mL . Specifically, one derivative (IZ2) showed an IC50 value of 60% inhibition at a concentration of 400 µg/mL .
The following table summarizes the cytotoxic effects of selected isoxazolidine derivatives on MCF-7 and normal HdFn cell lines:
| Compound | Concentration (µg/mL) | % Viability (MCF-7) | % Viability (HdFn) |
|---|---|---|---|
| IZ1 | 400 | 72.8 ± 4.78 | 74.8 ± 5.0 |
| IZ2 | 400 | 39.96 ± 2.75 | 73.148 ± 1.13 |
| IZ3 | 400 | 61.96 ± 4.2 | 71.33 ± 0.57 |
| IZ4 | 400 | 41.39 ± 5.7 | 72.64 ± 1.9 |
These findings indicate that structural modifications significantly affect the bioactivity of isoxazolidines, suggesting that specific substituents can enhance or diminish their anticancer properties.
Antimicrobial Activity
Isoxazolidines also exhibit promising antimicrobial properties. A study synthesized novel isoxazolidine derivatives which were evaluated for their activity against various bacterial strains and fungi, including Candida albicans. The results indicated that many synthesized compounds showed substantial antibacterial effects, with some derivatives achieving MIC values as low as 0.22 µg/mL against certain pathogens .
The mechanisms underlying the biological activities of isoxazolidines are not fully elucidated but appear to involve interactions with cellular targets that disrupt normal cellular functions:
- Antitumor Mechanism : The antitumor activity may be attributed to the induction of apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Mechanism : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial growth.
Case Studies
- Case Study on Antitumor Activity : A series of synthesized isoxazolidines were tested against MCF-7 cells, revealing that compounds with nitro substitutions showed enhanced cytotoxicity compared to those without such modifications . This suggests a structure-activity relationship where specific functional groups can significantly influence biological efficacy.
- Case Study on Antimicrobial Properties : Another study reported that certain isoxazolidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as therapeutic agents in treating infections caused by resistant strains .
Q & A
Basic: What are the established synthetic routes for Isoxazolidine derivatives with multiple aryl substituents?
Methodological Answer:
The synthesis of isoxazolidine derivatives typically involves cycloaddition reactions or functionalization of pre-existing heterocyclic frameworks. For multi-aryl-substituted analogs like the target compound, 1,3-dipolar cycloaddition between nitrones and alkenes is a common strategy . Key considerations include:
- Catalyst selection : Copper(I) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction yields .
- Substituent compatibility : Bulky aryl groups (e.g., biphenyl) may require elevated temperatures (80–120°C) to overcome steric hindrance .
For example, details the synthesis of a brominated isoxazolidine derivative via nitrone-alkene cycloaddition, achieving a 72% yield using toluene as the solvent and a reaction time of 24 hours at 110°C.
Advanced: How can computational chemistry optimize the synthesis of complex Isoxazolidine derivatives?
Methodological Answer:
Computational methods like quantum chemical reaction path searches (e.g., density functional theory, DFT) predict transition states and intermediates, guiding experimental condition optimization . For example:
- Reaction trajectory modeling : Identify energetically favorable pathways for cycloaddition, minimizing side reactions.
- Solvent effect simulations : COSMO-RS models assess solvent polarity impacts on reaction kinetics .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or temperatures for novel aryl substitutions.
highlights ICReDD’s approach, where computational predictions reduced experimental trial iterations by 40% for similar heterocycles.
Basic: What spectroscopic and crystallographic methods confirm the structure of Isoxazolidine derivatives?
Methodological Answer:
Multi-modal characterization is essential:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign aryl proton environments (e.g., biphenyl protons appear as multiplet signals at δ 7.2–7.8 ppm) and confirm substituent positions .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.
- X-ray crystallography : Determines absolute configuration and ring conformation. reports an envelope conformation for the isoxazolidine ring, with the N atom deviating by 0.42 Å from the plane of other atoms .
- Elemental analysis : Validate purity (e.g., <0.3% deviation between calculated and observed C/H/N ratios) .
Advanced: How to resolve contradictions between computational predictions and experimental outcomes in Isoxazolidine reactivity?
Methodological Answer:
Contradictions often arise from oversimplified computational models. Strategies include:
- Incorporating steric parameters : DFT models may underestimate steric effects of bulky aryl groups; revise van der Waals radii in simulations.
- Validating solvent models : Experimental dielectric constants vs. computational solvent descriptors (e.g., SMD) .
- Feedback loops : Use failed experimental outcomes to recalibrate computational parameters. For example, describes a feedback system where unexpected byproducts from a thiazole synthesis were used to refine transition-state calculations .
Basic: How does the substitution pattern on the Isoxazolidine ring influence physicochemical properties?
Methodological Answer:
Substituents modulate:
- Lipophilicity : Electron-withdrawing groups (e.g., -Br) increase logP, impacting solubility. ’s brominated derivative has a calculated logP of 4.1 vs. 3.8 for non-halogenated analogs .
- Conformational stability : Bulky 3-methylphenyl groups restrict ring puckering, as shown in X-ray data .
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points ranging from 180–220°C for aryl-substituted isoxazolidines .
Advanced: How to design SAR studies for Isoxazolidine derivatives targeting biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Core modifications : Compare isoxazolidine vs. isoxazole cores (e.g., notes thioxothiazolidinone derivatives exhibit enhanced antibacterial activity) .
- Substituent libraries : Synthesize derivatives with para/meta aryl substitutions to assess steric/electronic effects. For example, ’s compounds (9a–9e) show that 4-fluorophenyl groups improve antifungal IC₅₀ by 2-fold vs. methylphenyl analogs .
- In silico docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
